molecular formula C10H8ClFO3 B13512547 Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate

Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate

Cat. No.: B13512547
M. Wt: 230.62 g/mol
InChI Key: ZGPWDGMKNDSHNX-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C10H8ClFO3 It is a derivative of propanoic acid and contains both chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 3-(2-chloro-5-fluorophenyl)-3-oxopropanoic acid.

    Reduction: Methyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chloro-5-fluorophenyl)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Methyl 3-(2-chloro-5-fluorophenyl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.

    Methyl 3-(2-chloro-5-methylphenyl)-3-oxopropanoate: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

Methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, binding affinity, and specificity in various applications.

Properties

Molecular Formula

C10H8ClFO3

Molecular Weight

230.62 g/mol

IUPAC Name

methyl 3-(2-chloro-5-fluorophenyl)-3-oxopropanoate

InChI

InChI=1S/C10H8ClFO3/c1-15-10(14)5-9(13)7-4-6(12)2-3-8(7)11/h2-4H,5H2,1H3

InChI Key

ZGPWDGMKNDSHNX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C(C=CC(=C1)F)Cl

Origin of Product

United States

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